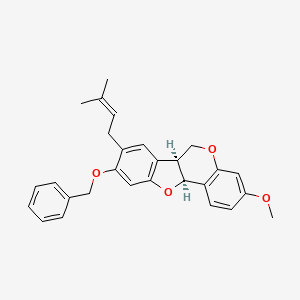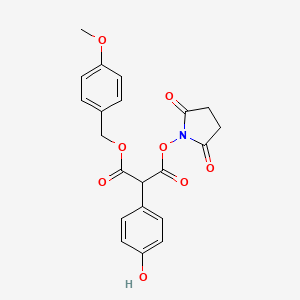
Solanidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Solanidine hydrochloride can be synthesized through the hydrolysis of glycoalkaloids found in Solanaceae plants . The process involves the extraction of glycoalkaloids, followed by hydrolysis to obtain solanidine. The solanidine is then converted to its hydrochloride salt by reacting it with hydrochloric acid . The reaction conditions typically involve heating the mixture to facilitate the hydrolysis and subsequent salt formation .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction of glycoalkaloids from plant sources, followed by hydrolysis and purification processes . The extracted glycoalkaloids are subjected to acid hydrolysis to yield solanidine, which is then purified and converted to this compound through crystallization techniques .
化学反応の分析
Types of Reactions
Solanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: Solanidine can be oxidized to form solanidone, a ketone derivative.
Reduction: Reduction of solanidine can yield dihydrosolanidine.
Substitution: Solanidine can undergo substitution reactions, such as the formation of solanidine derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used for substitution reactions.
Major Products Formed
Oxidation: Solanidone.
Reduction: Dihydrosolanidine.
Substitution: Various solanidine derivatives with different functional groups.
科学的研究の応用
Chemistry: Used as a precursor for the synthesis of novel steroidal compounds.
Biology: Studied for its role in plant defense mechanisms and its toxic effects on pests.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Used in the development of insecticides and fungicides.
作用機序
Solanidine hydrochloride exerts its effects through various molecular targets and pathways:
Anticancer Activity: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Antimicrobial Activity: Disrupts cell membrane integrity and inhibits the growth of bacteria and fungi.
Toxicity: Inhibits acetylcholinesterase activity, leading to neurotoxic effects.
類似化合物との比較
Solanidine hydrochloride is compared with other similar compounds, such as:
α-Solanine: A glycoalkaloid with similar toxic properties but with a trisaccharide side chain.
α-Chaconine: Another glycoalkaloid with a similar structure but different biological activities.
Solamargine: A glycoalkaloid with potent anticancer properties.
This compound is unique due to its specific molecular structure and the range of biological activities it exhibits .
特性
CAS番号 |
5189-62-8 |
|---|---|
分子式 |
C27H44ClNO |
分子量 |
434.1 g/mol |
IUPAC名 |
(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-ol;hydrochloride |
InChI |
InChI=1S/C27H43NO.ClH/c1-16-5-8-23-17(2)25-24(28(23)15-16)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4;/h6,16-17,19-25,29H,5,7-15H2,1-4H3;1H/t16-,17+,19-,20+,21-,22-,23+,24-,25-,26-,27-;/m0./s1 |
InChIキー |
GFSDTBOYJKNJHE-QQGZXNMISA-N |
異性体SMILES |
C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C.Cl |
正規SMILES |
CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


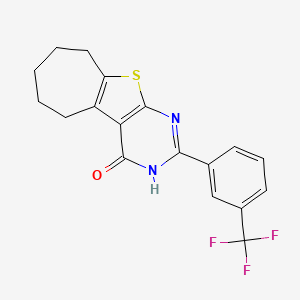


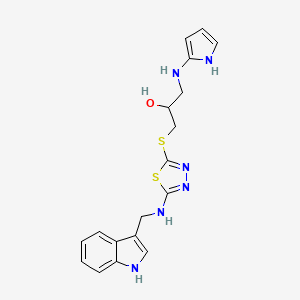
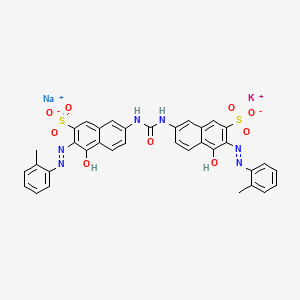
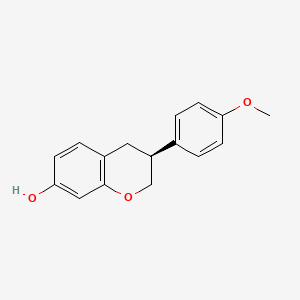
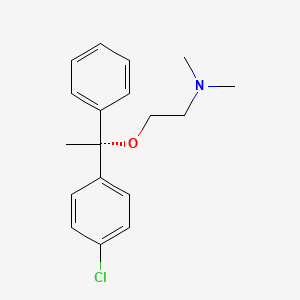
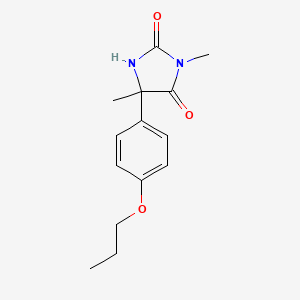
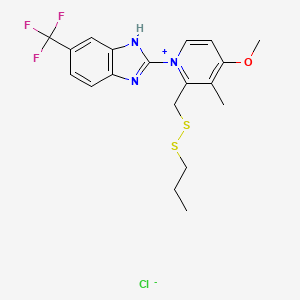
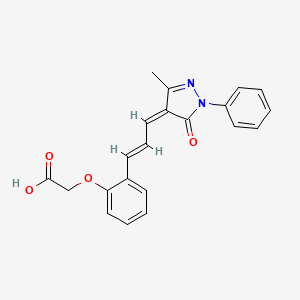

![2-[(2-Chloro-4-nitrophenyl)azo]-5-methoxy-4-methylbenzenediazonium hydrogen sulfate](/img/structure/B12711654.png)
